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5-(1-Methylpyrazol-3-yl)pyridin-3-amine

PIM-1 kinase Cancer therapeutics Kinase inhibition

5-(1-Methylpyrazol-3-yl)pyridin-3-amine (molecular formula C₉H₁₀N₄, MW 174.20 g/mol) is a heteroaromatic building block consisting of a pyridine ring substituted at the 5-position with a 1-methylpyrazol-3-yl moiety and bearing a primary amine at the pyridine 3-position. It belongs to the broader class of pyrazolylaminopyridine derivatives, which have been claimed in multiple patent families as kinase inhibitor scaffolds, particularly targeting c-Met, Trk, and PIM kinases.

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
Cat. No. B7637618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Methylpyrazol-3-yl)pyridin-3-amine
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C2=CC(=CN=C2)N
InChIInChI=1S/C9H10N4/c1-13-3-2-9(12-13)7-4-8(10)6-11-5-7/h2-6H,10H2,1H3
InChIKeyNVXANTIERBNVBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Methylpyrazol-3-yl)pyridin-3-amine: Structural Identity, Compound Class, and Procurement Context


5-(1-Methylpyrazol-3-yl)pyridin-3-amine (molecular formula C₉H₁₀N₄, MW 174.20 g/mol) is a heteroaromatic building block consisting of a pyridine ring substituted at the 5-position with a 1-methylpyrazol-3-yl moiety and bearing a primary amine at the pyridine 3-position . It belongs to the broader class of pyrazolylaminopyridine derivatives, which have been claimed in multiple patent families as kinase inhibitor scaffolds, particularly targeting c-Met, Trk, and PIM kinases . The compound is commercially available from several chemical suppliers at typical research-grade purities of ≥95% . Its structural configuration—with the amine directly on the pyridine ring rather than the pyrazole—distinguishes it from several closely related regioisomers that share the same molecular formula.

Why 5-(1-Methylpyrazol-3-yl)pyridin-3-amine Cannot Be Generically Substituted by In-Class Analogs


Compounds within the C₉H₁₀N₄ pyrazolyl-pyridine isomer family share identical molecular weight and formula but differ critically in the position of the primary amine group (pyridine-3-amine vs. pyrazol-5-amine vs. pyrazol-3-amine) and the point of pyrazole attachment (pyrazol-3-yl vs. pyrazol-5-yl) . These positional variations create distinct hydrogen-bond donor/acceptor geometries and electronic distributions that directly impact kinase hinge-region binding and target selectivity profiles . PIM-1 kinase inhibition data for the des-methyl parent scaffold demonstrates that pyridine-amine-bearing derivatives achieve IC₅₀ values in the 8.4–20.4 nM range with binding energies of −21.94 kcal/mol . Substituting a regioisomer without empirical verification of target engagement therefore risks loss of on-target potency, altered selectivity, or complete abolition of the desired pharmacological effect. The quantitative evidence below examines the specific dimensions of differentiation that govern scientific selection among these closely related analogs.

Quantitative Differentiation Evidence for 5-(1-Methylpyrazol-3-yl)pyridin-3-amine vs. Closest Analogs


PIM-1 Kinase Inhibitory Potency: Pyridine-3-amine Scaffold vs. Alternative Chemotypes

The des-methyl parent compound, 5-(1H-pyrazol-3-yl)pyridin-3-amine, and its derivatives exhibit PIM-1 kinase inhibition with IC₅₀ values of 8.4–20.4 nM and inhibition percentages of 93.8–98.8% in biochemical assays . Molecular docking studies reveal binding energies of −21.94 kcal/mol within the PIM-1 active site, mediated by three stable hydrogen bond interactions with Lysine-67, Glutamic acid-171, and Aspartic acid-186 . This pyridine-3-amine-bearing scaffold functions as a competitive inhibitor of ATP binding, resulting in reversible enzyme inhibition . IMPORTANT CAVEAT: These data are for the des-methyl analog scaffold, not the N-methylated target compound directly. The N-methyl group on the target compound is expected to modulate both potency and selectivity through altered lipophilicity and steric interactions, but direct competitive biochemical data for 5-(1-Methylpyrazol-3-yl)pyridin-3-amine against this or any other kinase target were not identified in the public domain at the time of this analysis.

PIM-1 kinase Cancer therapeutics Kinase inhibition

Amine Positional Differentiation: Pyridine-3-amine vs. Pyrazole-5-amine Target Engagement Geometry

5-(1-Methylpyrazol-3-yl)pyridin-3-amine bears the primary amine substituent on the pyridine ring (position 3), whereas its closest commercially available isomer, 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (CAS 287494-25-1, Sigma AldrichCPR), carries the amine on the pyrazole ring (position 5) . This positional difference fundamentally alters the hydrogen-bond donor/acceptor vector geometry. In kinase inhibitor design, the pyridine-3-amine motif is recognized as a privileged hinge-binding pharmacophore that presents the amine nitrogen in an orientation favorable for interaction with the backbone carbonyl of the kinase hinge region . By contrast, the pyrazol-5-amine isomer presents the amine in a distinct spatial orientation that may engage different residues or fail to form productive hinge interactions. Patent specifications for pyrazolylaminopyridine kinase inhibitors explicitly describe the aminopyridine substructure as critical for target binding, with the amino group forming key hydrogen bonds within the ATP-binding pocket . No direct head-to-head kinase selectivity profiling comparing these two isomers was identified in the public domain.

Kinase hinge binding Hydrogen bond donor geometry Scaffold hopping

Regioisomeric Attachment Point: Pyrazol-3-yl vs. Pyrazol-5-yl Linkage and Kinase Selectivity Implications

The target compound features a pyrazol-3-yl linkage (pyrazole C-3 attached to pyridine C-5), distinguishing it from 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-amine (CAS 1698477-40-5), which employs a pyrazol-5-yl attachment . These regioisomers present different spatial orientations of the pyrazole ring relative to the pyridine core. In the context of kinase inhibitor patents covering pyrazolylaminopyridines, the pyrazole substitution pattern is described as a critical determinant of kinase selectivity, with the 3-yl vs. 5-yl linkage influencing which residues in the solvent-exposed region and the DFG-motif pocket are engaged . The 4-(pyrazol-3-yl)-pyridine series, as a structurally related precedent, demonstrates that pyrazol-3-yl substitution enables selectivity for JNK3 over p38 MAP kinase (IC₅₀ = 0.63 μM for JNK3 with no detectable p38 inhibition >20 μM) . While this precedent is from a distinct scaffold (4-substituted pyridine rather than 5-substituted pyridin-3-amine), it illustrates the principle that pyrazole attachment regiochemistry is a key determinant of kinase selectivity. No published selectivity data directly comparing the target compound's pyrazol-3-yl vs. pyrazol-5-yl regioisomer were identified.

Regioisomerism Kinase selectivity Structure-activity relationship

N-Methylation Effect: Physicochemical and Drug-Likeness Differentiation from Des-Methyl Analog

The N-methyl group on the pyrazole ring of 5-(1-Methylpyrazol-3-yl)pyridin-3-amine (C₉H₁₀N₄, MW 174.20) distinguishes it from the des-methyl analog 5-(1H-pyrazol-3-yl)pyridin-3-amine (C₈H₈N₄, MW 160.18, CAS 2558184-15-7) . For the structurally related isomer pair (1-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine vs. its des-methyl counterpart), the N-methylated compound has a computed LogP of 1.64550 and a topological polar surface area (TPSA) of 56.73 Ų . N-Methylation of pyrazole NH is a well-established medicinal chemistry strategy that typically increases lipophilicity (ΔLogP ≈ +0.5–1.0), reduces hydrogen-bond donor count by one, and can improve metabolic stability by blocking N-glucuronidation and oxidative metabolism at the pyrazole nitrogen . The increased lipophilicity of the methylated analog is expected to enhance membrane permeability (relevant for cell-based assays) while the reduction in H-bond donor count from 2 to 1 may improve oral bioavailability parameters . Direct experimental LogP or permeability measurements for the target compound were not identified in the public domain.

N-methylation Lipophilicity Metabolic stability Drug-likeness

Recommended Application Scenarios for 5-(1-Methylpyrazol-3-yl)pyridin-3-amine Based on Differentiation Evidence


PIM-1 Kinase Inhibitor Lead Optimization Programs Requiring a Pyridine-Amine Hinge Binder Scaffold

Based on the class-level evidence that pyridine-3-amine-bearing pyrazolyl-pyridines achieve nanomolar PIM-1 inhibition (IC₅₀ 8.4–20.4 nM for the des-methyl scaffold) with competitive ATP-binding mechanism [Section 3, Evidence Item 1], 5-(1-Methylpyrazol-3-yl)pyridin-3-amine serves as a rational starting scaffold for PIM-1 inhibitor lead optimization. The pyridine-3-amine motif provides the critical hinge-binding hydrogen bond donor, while the N-methylpyrazole moiety offers a vector for exploring interactions with the solvent-exposed region of the kinase. Procurement of this specific isomer ensures the amine is positioned for productive kinase engagement, as opposed to pyrazole-amine regioisomers (CAS 287494-25-1, CAS 1374320-26-9) that present the amine in a different geometric orientation [Section 3, Evidence Item 2].

Kinase Selectivity Profiling Studies Differentiating Pyrazol-3-yl from Pyrazol-5-yl Attachment Regioisomers

The pyrazol-3-yl linkage of the target compound, versus the pyrazol-5-yl attachment of CAS 1698477-40-5, provides a structurally distinct presentation of the pyrazole ring that is predicted to engage different kinase selectivity pockets [Section 3, Evidence Item 3]. Precedent from the 4-(pyrazol-3-yl)-pyridine series demonstrates that this attachment regiochemistry can confer substantial kinase selectivity (JNK3 IC₅₀ = 0.63 μM vs. p38 > 20 μM). Researchers executing kinome-wide selectivity panels should use the pyrazol-3-yl isomer to map the selectivity fingerprint associated with this specific regiochemistry, which cannot be inferred from data generated with pyrazol-5-yl isomers.

Cell-Based Phenotypic Screening Where N-Methylation Improves Membrane Permeability

The N-methyl group on the target compound eliminates one hydrogen-bond donor relative to the des-methyl analog (CAS 2558184-15-7) and increases lipophilicity (estimated ΔLogP ≈ +0.5–1.0), consistent with the computed LogP of 1.64550 for the structurally related N-methyl isomer [Section 3, Evidence Item 4]. This physicochemical profile is expected to enhance passive membrane permeability, making 5-(1-Methylpyrazol-3-yl)pyridin-3-amine more suitable than its des-methyl counterpart for cell-based phenotypic screening cascades where intracellular target engagement is required. Programs that have observed false negatives with the more polar des-methyl scaffold should evaluate the N-methylated analog to improve cellular exposure.

Synthesis of Patent-Exemplified Kinase Inhibitor Chemotypes for c-Met and Trk Programs

Multiple patent families (US-8835465-B2, US20060128724) claim pyrazolylaminopyridine derivatives as inhibitors of therapeutically relevant kinases including c-Met and TrkA/B/C [Section 1]. 5-(1-Methylpyrazol-3-yl)pyridin-3-amine maps onto the generic Markush structures disclosed in these filings and can serve as a building block for synthesizing patent-exemplified compounds for biological evaluation. Its commercial availability at research-grade purity (≥95%) from multiple suppliers reduces the synthetic burden of de novo construction and enables rapid SAR exploration around the pyridine-3-amine core [Section 1, Evidence Item 4].

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